![molecular formula C13H12N4O2 B4888987 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene](/img/structure/B4888987.png)
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene
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Overview
Description
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene is a compound used in scientific research for its potential biochemical and physiological effects. It is a member of the triazene family of compounds and has been studied for its potential use in cancer treatment and other medical applications. In
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene involves the release of nitrogen gas upon exposure to light. This release of nitrogen gas causes DNA damage and apoptosis in cancer cells. The compound also has the potential to act as a photosensitizer, absorbing light energy and transferring it to oxygen molecules to form reactive oxygen species, which can also cause DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene in lab experiments is its potential use in cancer treatment. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for chemotherapy. However, one limitation is the need for exposure to light to activate the compound, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene. One direction is to further explore its potential use in cancer treatment, particularly in combination with other chemotherapy drugs or in photodynamic therapy. Another direction is to study its potential use in treating other medical conditions, such as inflammation or infections. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene is synthesized through a two-step process. The first step involves the reaction of 4-methylbenzenediazonium tetrafluoroborate with sodium nitrite to form 4-methylphenyl-2-nitroso-phenyl-amine. The second step involves the reaction of 4-methylphenyl-2-nitroso-phenyl-amine with sodium azide to form 3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene.
Scientific Research Applications
3-(4-methylphenyl)-1-(2-nitrophenyl)-1-triazene has been studied for its potential use in cancer treatment. It has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential candidate for chemotherapy. It has also been studied for its potential use in photodynamic therapy, a treatment that uses light and a photosensitizer to kill cancer cells.
properties
IUPAC Name |
4-methyl-N-[(2-nitrophenyl)diazenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-10-6-8-11(9-7-10)14-16-15-12-4-2-3-5-13(12)17(18)19/h2-9H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPIQEMZZZMIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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